molecular formula C19H22N2O2 B248989 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide

カタログ番号 B248989
分子量: 310.4 g/mol
InChIキー: HFZLHYUIMOEZFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide, also known as U50,488H, is a selective kappa-opioid receptor agonist. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications. In

作用機序

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide selectively activates the kappa-opioid receptor, which is primarily located in the brain and spinal cord. Activation of this receptor leads to a decrease in neurotransmitter release, including dopamine, which is associated with reward and pleasure. This mechanism of action is thought to contribute to this compound's potential therapeutic effects in pain management and addiction treatment.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models and humans. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, this compound has also been shown to have negative side effects, including dysphoria and sedation. These effects may limit its potential therapeutic applications.

実験室実験の利点と制限

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide is a useful tool for studying the kappa-opioid receptor and its potential therapeutic applications. However, its complex synthesis method and potential negative side effects may limit its use in some lab experiments.

将来の方向性

There are several future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide. One potential direction is the development of more selective kappa-opioid receptor agonists with fewer negative side effects. Another direction is the study of this compound's potential use in treating other psychiatric disorders, such as schizophrenia. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

合成法

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide can be synthesized through a multi-step process starting with the reaction of 3,4-dihydroisoquinoline with acrylonitrile, followed by reduction and acylation. The final product is then purified through column chromatography. The synthesis of this compound is complex and requires expertise in organic chemistry.

科学的研究の応用

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects, making it a potential treatment for pain management. It has also been studied for its potential use in treating drug addiction, as kappa-opioid receptor agonists have been shown to reduce drug-seeking behavior in animal models. Additionally, this compound has been studied for its potential use in treating depression and anxiety.

特性

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC名

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C19H22N2O2/c1-23-18-8-4-7-17(13-18)20-19(22)10-12-21-11-9-15-5-2-3-6-16(15)14-21/h2-8,13H,9-12,14H2,1H3,(H,20,22)

InChIキー

HFZLHYUIMOEZFZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

正規SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。